[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl] Pyridine-3-carboxylate
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Overview
Description
[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl] Pyridine-3-carboxylate is a complex organic compound with the molecular formula C20H24N2O10 and a molecular weight of 452.416 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl] Pyridine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors such as aldehydes and ammonia or amines.
Functional Group Introduction: The introduction of acetamido, acetyloxy, and acetyloxymethyl groups is achieved through acylation reactions. Acetyl chloride or acetic anhydride are commonly used reagents for these transformations.
Final Assembly: The final step involves the esterification of the pyridine carboxylate with the oxan-2-yl derivative, which is prepared separately through a series of protection and deprotection steps to ensure the correct functional group placement.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl] Pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the acetamido and ester groups to their corresponding alcohols and amines.
Substitution: Nucleophilic substitution reactions can occur at the acetyloxy groups, where nucleophiles such as amines or thiols replace the acetyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Carboxylic acids, ketones, or aldehydes.
Reduction: Alcohols and amines.
Substitution: Corresponding substituted derivatives with new functional groups replacing the acetyl groups.
Scientific Research Applications
Chemistry
In chemistry, [3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl] Pyridine-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural complexity and functional groups make it suitable for binding studies with various biomolecules.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activities, such as anti-inflammatory or antimicrobial properties. Research is ongoing to explore its potential as a drug candidate.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals, including pharmaceuticals, agrochemicals, and polymers. Its unique structure allows for the development of materials with specific properties.
Mechanism of Action
The mechanism of action of [3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl] Pyridine-3-carboxylate depends on its interaction with molecular targets. For example, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The acetamido and acetyloxy groups can form hydrogen bonds and other interactions with amino acid residues in proteins, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- [3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl] Pyridine-2-carboxylate
- [3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl] Pyridine-4-carboxylate
Uniqueness
Compared to similar compounds, [3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl] Pyridine-3-carboxylate has a unique substitution pattern on the pyridine ring, which can influence its reactivity and interaction with other molecules. This specific arrangement of functional groups can result in distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl] pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O10/c1-10(23)22-16-18(30-13(4)26)17(29-12(3)25)15(9-28-11(2)24)31-20(16)32-19(27)14-6-5-7-21-8-14/h5-8,15-18,20H,9H2,1-4H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTNNEZBGMFRTGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC(=O)C2=CN=CC=C2)COC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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